2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (tetrafluoro-4-cyanopyridine) reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group. Reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) with sulfur centred nucleophiles has been reported.
Brand Name:
Vulcanchem
CAS No.:
16297-07-7
VCID:
VC21231421
InChI:
InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
SMILES:
C(#N)C1=C(C(=NC(=C1F)F)F)F
Molecular Formula:
C6F4N2
Molecular Weight:
176.07 g/mol
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
CAS No.: 16297-07-7
Cat. No.: VC21231421
Molecular Formula: C6F4N2
Molecular Weight: 176.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (tetrafluoro-4-cyanopyridine) reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group. Reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (4-cyanotetrafluoropyridine) with sulfur centred nucleophiles has been reported. |
|---|---|
| CAS No. | 16297-07-7 |
| Molecular Formula | C6F4N2 |
| Molecular Weight | 176.07 g/mol |
| IUPAC Name | 2,3,5,6-tetrafluoropyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 |
| Standard InChI Key | JXISJBVJNUKKBK-UHFFFAOYSA-N |
| SMILES | C(#N)C1=C(C(=NC(=C1F)F)F)F |
| Canonical SMILES | C(#N)C1=C(C(=NC(=C1F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator